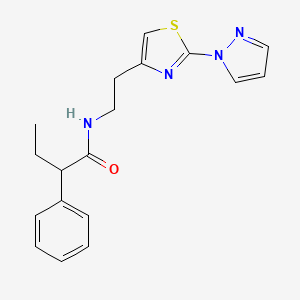

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylbutanamide

Description

N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylbutanamide is a heterocyclic compound featuring a pyrazole ring fused to a thiazole moiety, with a phenylbutanamide side chain. Its structure combines aromatic and heterocyclic components, making it a candidate for pharmacological studies due to the bioactivity often associated with pyrazole and thiazole derivatives . The compound’s synthesis likely involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with ketones or thioureas, followed by functionalization of the thiazole core (as inferred from analogous synthetic pathways in pyrazole-thiazole hybrids) .

Properties

IUPAC Name |

2-phenyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-2-16(14-7-4-3-5-8-14)17(23)19-11-9-15-13-24-18(21-15)22-12-6-10-20-22/h3-8,10,12-13,16H,2,9,11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXYXMGXYSONRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the pyrazole ring, and finally the attachment of the phenylbutanamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure comprising a pyrazole ring, a thiazole ring, and a phenylbutanamide moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.

- Construction of the Thiazole Ring : The pyrazole derivative is reacted with α-haloketones in the presence of a base.

- Coupling with Phenylbutanamide : The final step involves coupling with amide derivatives under suitable conditions to yield the target compound.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds with similar structures. For instance, derivatives of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylbutanamide have shown effectiveness against various bacterial strains, including:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 10a | E. coli | 15 |

| 10c | S. aureus | 18 |

| 10g | B. subtilis | 20 |

These results indicate that compounds containing thiazole and pyrazole rings can exhibit significant antimicrobial effects comparable to standard antibiotics .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Pyrazole derivatives have been associated with inhibition of key oncogenic pathways:

- Mechanism : They may inhibit kinases involved in cell proliferation and survival, such as BRAF(V600E) and EGFR.

- Case Studies : Research has shown that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

- Substituent Effects : Modifications at specific positions on the pyrazole or thiazole rings can significantly enhance or reduce biological activity.

- Electronic Properties : The presence of electron-withdrawing or electron-donating groups can alter binding affinity to biological targets, influencing efficacy .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes:

- Xanthine Oxidase Inhibition : Some derivatives demonstrated moderate inhibitory activity against xanthine oxidase, suggesting potential applications in treating gout or hyperuricemia .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been evaluated through various assays. Compounds with similar structures have shown promise as anti-inflammatory agents by modulating inflammatory pathways.

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The thiazole and pyrazole rings can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity or anticancer effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pharmacologically active molecules, including:

N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amides: These derivatives exhibit anti-inflammatory and antimicrobial activities. The substitution of the pyrazole ring (e.g., methyl groups) and thiazole-linked amides significantly alters bioavailability and target affinity compared to the simpler phenylbutanamide chain in the target compound .

2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide: This analogue replaces the thiazole with a benzimidazole-pyrazole hybrid, enhancing π-π stacking interactions with biological targets but reducing solubility due to increased hydrophobicity .

Pharmacological and Physicochemical Properties

Key Differences :

- The target compound’s phenylbutanamide chain likely improves membrane permeability compared to the methylamino-thiazole derivatives in .

Electronic and Topological Analysis

Wavefunction-based tools like Multiwfn predict that the target compound’s electron localization function (ELF) is concentrated on the pyrazole and thiazole rings, suggesting strong hydrogen-bond acceptor capacity. In contrast, analogues with benzimidazole substituents show delocalized electron density, favoring hydrophobic interactions .

Biological Activity

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.

Structural Overview

The compound features a pyrazole ring linked to a thiazole moiety, which is further connected to an ethyl chain and a phenylbutanamide group. This unique structural arrangement is believed to contribute to its diverse biological activities, particularly in anticancer and antimicrobial applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with suitable carbonyl compounds under acidic conditions.

- Synthesis of the Thiazole Ring : The pyrazole derivative is reacted with α-haloketones in the presence of a base.

- Coupling with the Phenylbutanamide Group : The final step involves coupling the thiazole derivative with a phenylbutanamide component.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures inhibit various kinases involved in cancer proliferation, leading to antiproliferative effects against cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

Table 1: Anticancer Activity Against Various Cell Lines

Antimicrobial Activity

The compound also demonstrates notable antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 15 | 31.25 | |

| Escherichia coli | 12 | 62.5 |

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets:

- Kinase Inhibition : Molecular docking studies suggest that this compound binds effectively to kinases such as c-Met and VEGFR-2, inhibiting their activity and thus reducing tumor cell proliferation.

- Antimicrobial Action : The antimicrobial effects are likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several studies have investigated the biological activities of related compounds:

-

Study on Anticancer Activity : A study demonstrated that derivatives exhibited significant cytotoxicity against multiple cancer cell lines, correlating structure with activity.

"Compounds with pyrazole and thiazole moieties showed enhanced inhibitory effects on cancer cell proliferation" .

-

Antimicrobial Evaluation : Another study highlighted the broad-spectrum antimicrobial activity of pyrazole-thiazole derivatives against various pathogens, establishing their potential as new therapeutic agents.

"Among the tested derivatives, several exhibited comparable activity to standard antibiotics" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.